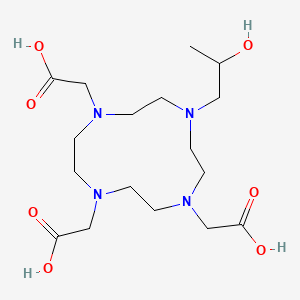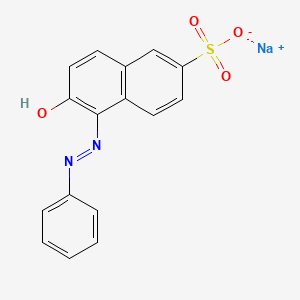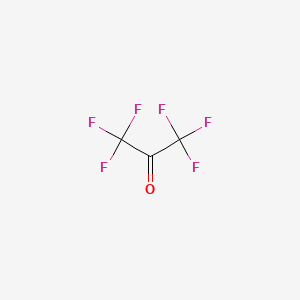
Anhydrolutein III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anhydrolutein III is a carotenoid, a type of organic pigment found in plants and certain other photosynthetic organisms. It is formed from lutein through oxidation and dehydration reactions. This compound has been shown to have a protective effect on the human retina, where it may help reduce age-related macular degeneration .
準備方法
Synthetic Routes and Reaction Conditions
Anhydrolutein III can be synthesized from commercially available lutein. The process involves reacting lutein with a catalytic amount of an acid to obtain a mixture of anhydroluteins, rich in this compound, with substantially no Z-isomers being formed. The mixture is then converted to this compound by reacting the anhydroluteins with borane-amine complexes or other hydride donors and an acid in a chlorinated solvent, preferably dichloromethane, at ambient temperature .
Industrial Production Methods
In an industrial setting, the production of this compound involves the dehydration of lutein in an alcohol at elevated temperatures. This process is followed by the addition of water and additional amounts of acid, and further heating to produce a considerable amount of this compound .
化学反応の分析
Types of Reactions
Anhydrolutein III undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Dehydration: The compound is formed through the dehydration of lutein.
Isomerization: This compound can undergo isomerization to form different isomers.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or other oxidizing agents.
Dehydration: Catalytic amounts of acids are used for the dehydration process.
Isomerization: Iodine-catalyzed isomerization is a common method used.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Dehydration: this compound is the major product formed from the dehydration of lutein.
Isomerization: Different isomers of this compound.
科学的研究の応用
Anhydrolutein III has several scientific research applications, including:
Chemistry: Used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
Biology: Studied for its role in protecting the retina and reducing age-related macular degeneration.
Medicine: Investigated for its potential therapeutic effects in eye health.
Industry: Used in the development of dietary supplements and functional foods aimed at improving eye health
作用機序
Anhydrolutein III exerts its effects primarily through its antioxidant activity. It reacts with active oxygen species, producing biologically active degradation products. It can inhibit the peroxidation of membrane phospholipids and reduce lipofuscin formation, both of which contribute to its antioxidant properties . The compound is also believed to function as an optical filter, protecting the retina from high-energy light .
類似化合物との比較
Similar Compounds
Anhydrolutein I: Another dehydration product of lutein, characterized by different structural features.
Anhydrolutein II: Formed through similar dehydration processes but with distinct structural differences.
Lutein: The parent compound from which anhydrolutein III is derived
Uniqueness
This compound is unique due to its specific structural configuration and its formation through the dehydration of lutein. It has distinct antioxidant properties and plays a significant role in protecting the retina, making it a valuable compound in eye health research .
特性
CAS番号 |
752-29-4 |
|---|---|
分子式 |
C40 H54 O |
分子量 |
550.86 |
同義語 |
(3R)‐3’,4’‐Didehydro‐β,β‐caroten‐3‐ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










